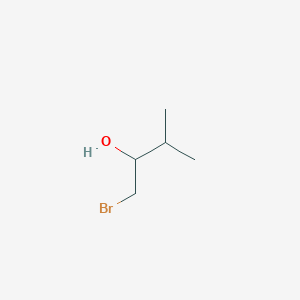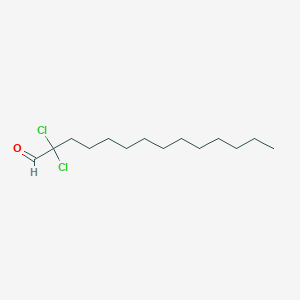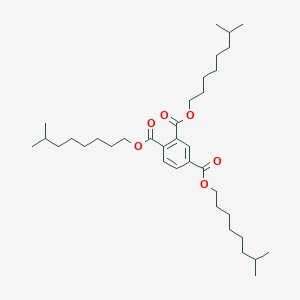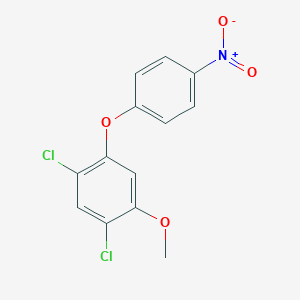
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Mechanism Of Action
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate works by inhibiting the activity of IGF-1R, a cell surface receptor that plays a key role in cancer cell growth and survival. By blocking the activity of IGF-1R, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate prevents cancer cells from receiving the signals they need to grow and divide.
Biochemical And Physiological Effects
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the formation of blood vessels that supply nutrients to tumors.
Advantages And Limitations For Lab Experiments
The main advantage of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate as a research tool is its ability to selectively target IGF-1R, making it a useful tool for studying the role of this receptor in cancer cell growth and survival. However, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has some limitations as a research tool, including its relatively low potency and the fact that it can also inhibit other receptors in addition to IGF-1R.
Future Directions
There are several potential future directions for research on (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate. One area of interest is the development of more potent and selective inhibitors of IGF-1R, which could lead to more effective cancer treatments. Another area of interest is the use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes. Finally, researchers are also exploring the potential use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in other diseases, such as diabetes and neurodegenerative disorders.
Synthesis Methods
The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate involves several steps, including the condensation of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with N,N-diethylethylenediamine to yield the final product.
Scientific Research Applications
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
CAS RN |
120164-21-8 |
|---|---|
Product Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-5-15-13(17)18-10-7(3)6(2)9-11(8(10)4)19-12(14)16-9/h5H2,1-4H3,(H2,14,16)(H,15,17) |
InChI Key |
TXKRBCKFBCBHCW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
Canonical SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
synonyms |
Carbamic acid, ethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)


![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)



